molecular formula C10H10O3 B2668245 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one CAS No. 181052-88-0

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one

Cat. No.: B2668245
CAS No.: 181052-88-0
M. Wt: 178.187
InChI Key: KKAQANLUERRIRW-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one is a synthetic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their biological activities and applications. For instance, psoralen is used in the treatment of skin diseases, while 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one has broader applications in medicinal chemistry .

Properties

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAQANLUERRIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (18.38 g) was dissolved in dioxane-water (5:1, 300 ml) and 0.5 N sulfuric acid (37 ml) was added to the solution, followed by refluxing the resulting solution for 16 hours. The reaction solution was concentrated and poured into water layer (300 ml), followed by extracting the resultant three times with ether (150 ml). The organic layers were combined and washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=9/1-5/1) using florisil to obtain the desired compound (4.69 g, yield: 36%).
Name
Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
36%

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